Cas no 1242137-20-7 (N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine)

N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine 化学的及び物理的性質
名前と識別子
-
- N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine
- N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine
- Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-
- N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine
- AKOS027446805
- CS-14975
- SCHEMBL191113
- 2-(4-carbamoyl-3-fluoroanilino)-2-methylpropanoic acid
- Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-
- XBQJUHYDJFUQBE-UHFFFAOYSA-N
- CS-M3302
- 2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoicacid
- SY327123
- 2-(4-carbamoyl-3-fluorophenylamino)-2-methylpropanoic acid
- 2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid
- 1242137-20-7
- MFCD29039519
- 2-[(4-carbamoyl-3-fluorophenyl)amino]-2-methylpropanoic acid
-
- MDL: MFCD29039519
- インチ: InChI=1S/C11H13FN2O3/c1-11(2,10(16)17)14-6-3-4-7(9(13)15)8(12)5-6/h3-5,14H,1-2H3,(H2,13,15)(H,16,17)
- InChIKey: XBQJUHYDJFUQBE-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)N)F
計算された属性
- せいみつぶんしりょう: 240.09102044g/mol
- どういたいしつりょう: 240.09102044g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D768033-250mg |
Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl- |
1242137-20-7 | 98% | 250mg |
$910 | 2024-06-08 | |
TRC | A603175-25mg |
N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine |
1242137-20-7 | 25mg |
$ 236.00 | 2023-04-19 | ||
TRC | A603175-250mg |
N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine |
1242137-20-7 | 250mg |
$ 1860.00 | 2023-04-19 | ||
1PlusChem | 1P000M4M-100mg |
Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl- |
1242137-20-7 | 95% | 100mg |
$464.00 | 2023-12-25 | |
A2B Chem LLC | AA27878-50mg |
2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid |
1242137-20-7 | 95+% | 50mg |
$360.00 | 2024-04-20 | |
Aaron | AR000MCY-250mg |
Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl- |
1242137-20-7 | 95% | 250mg |
$812.00 | 2025-02-10 | |
eNovation Chemicals LLC | D768033-250mg |
Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl- |
1242137-20-7 | 98% | 250mg |
$910 | 2025-02-26 | |
eNovation Chemicals LLC | D768033-100mg |
Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl- |
1242137-20-7 | 98% | 100mg |
$465 | 2024-06-08 | |
Aaron | AR000MCY-100mg |
Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl- |
1242137-20-7 | 95% | 100mg |
$406.00 | 2025-02-10 | |
A2B Chem LLC | AA27878-250mg |
2-((4-Carbamoyl-3-fluorophenyl)amino)-2-methylpropanoic acid |
1242137-20-7 | 98% | 250mg |
$1015.00 | 2024-04-20 |
N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine 関連文献
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanineに関する追加情報
N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine: A Comprehensive Overview
N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine, also known by its CAS number 1242137-20-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino acid backbone with a fluorinated aromatic ring and a methyl group substitution. The presence of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.
The N-4-(Aminocarbonyl) group in the molecule plays a crucial role in its chemical reactivity and biological activity. This group is known to enhance the compound's ability to form hydrogen bonds, which is essential for interactions within biological systems. The 3-fluorophenyl ring introduces electronic effects that can influence the compound's stability and solubility properties. Additionally, the 2-methyl substitution on the alanine backbone contributes to the molecule's stereochemistry and may affect its pharmacokinetic profile.
Recent studies have highlighted the potential of N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine as a lead compound in the development of new therapeutic agents. Researchers have explored its ability to modulate key enzymes and receptors involved in various disease pathways, such as cancer, inflammation, and neurodegenerative disorders. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against a specific kinase associated with tumor growth.
The synthesis of N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine involves a multi-step process that combines principles from both organic and peptide chemistry. The first step typically involves the preparation of the aromatic ring with the desired substitutions, followed by coupling reactions to introduce the amino acid moiety. Optimization of reaction conditions, such as temperature and solvent choice, has been shown to significantly impact the yield and purity of the final product.
One of the most intriguing aspects of this compound is its versatility in chemical modifications. By altering the substituents on the aromatic ring or modifying the amino acid backbone, researchers can generate a library of analogs with diverse biological activities. This approach has been instrumental in identifying novel leads for drug development programs.
In terms of pharmacokinetics, N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine has shown favorable absorption profiles in preclinical models. Its ability to cross cellular membranes efficiently suggests potential utility as an orally bioavailable drug candidate. However, further studies are required to fully characterize its pharmacokinetic properties in humans.
From an environmental perspective, this compound has been assessed for its biodegradability and ecotoxicity. Initial findings indicate that it undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. These results are particularly important given the increasing emphasis on sustainable chemistry practices in the pharmaceutical industry.
In conclusion, N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure, combined with promising biological activity and favorable pharmacokinetic properties, positions it as a strong candidate for further development. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in advancing medical science.
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